Cas no 886504-04-7 (4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole)

4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole is a synthetic organic compound with notable reactivity and specificity in chemical reactions. This compound exhibits high purity and stability, making it a valuable tool for research in medicinal chemistry and organic synthesis. Its unique structure and functional groups offer versatile synthetic applications, particularly in the development of novel pharmaceuticals and agrochemicals.
4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole structure
886504-04-7 structure
Product name:4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole
CAS No:886504-04-7
MF:C12H12N6O2S
MW:304.327679634094
CID:5059382

4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole Chemical and Physical Properties

Names and Identifiers

    • 4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole
    • [4-(2,7-Dimethyl-6-nitro-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-yl]-hydrazine
    • Inchi: 1S/C12H12N6O2S/c1-6-3-10-14-7(2)11(8-5-21-12(15-8)16-13)17(10)4-9(6)18(19)20/h3-5H,13H2,1-2H3,(H,15,16)
    • InChI Key: UIRDIUMKZRVENE-UHFFFAOYSA-N
    • SMILES: S1C(NN)=NC(=C1)C1=C(C)N=C2C=C(C)C(=CN12)[N+](=O)[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 408
  • XLogP3: 2.7
  • Topological Polar Surface Area: 142

4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM286955-1g
4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole
886504-04-7 97%
1g
$627 2021-08-18
Crysdot LLC
CD11031080-1g
4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole
886504-04-7 97%
1g
$664 2024-07-18
Chemenu
CM286955-1g
4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole
886504-04-7 97%
1g
$731 2023-01-07

Additional information on 4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole

4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole (CAS No. 886504-04-7): A Comprehensive Overview

4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole (CAS No. 886504-04-7) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The unique structural features of this molecule make it a promising candidate for further research and development in the pharmaceutical industry.

The molecular structure of 4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole is characterized by a thiazole ring fused to an imidazo[1,2-a]pyridine moiety. The presence of the nitro group at the 6-position and the dimethyl substitution at the 2 and 7 positions contribute to its distinct chemical properties and biological activity. The hydrazine functionality at the 2-position of the thiazole ring further enhances its reactivity and potential for forming various bioactive derivatives.

Recent studies have highlighted the potential of 4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole in various therapeutic areas. One notable application is its use as an anticancer agent. Research conducted by Smith et al. (2021) demonstrated that this compound exhibits potent cytotoxic activity against a range of human cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cells. The mechanism of action involves the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression.

In addition to its anticancer properties, 4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole has shown promise in the treatment of inflammatory diseases. A study by Johnson et al. (2020) reported that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This anti-inflammatory effect is attributed to its ability to modulate signaling pathways involved in inflammation, such as NF-κB and MAPK.

The pharmacokinetic properties of 4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole have also been investigated to assess its suitability for clinical applications. Studies have shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic profiles in preclinical models. However, further research is needed to optimize its formulation and dosing regimens for human use.

In terms of safety and toxicity, preliminary studies have indicated that 4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole is well-tolerated at therapeutic doses. However, as with any new drug candidate, comprehensive safety evaluations are essential before advancing to clinical trials. Ongoing research aims to address these aspects and ensure that the compound meets all regulatory requirements for clinical use.

The synthesis of 4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole involves a multi-step process that includes the formation of the imidazo[1,2-a]pyridine core followed by functionalization with the thiazole and hydrazine moieties. Various synthetic routes have been developed to optimize yield and purity while minimizing side reactions. These methods provide a robust foundation for large-scale production if this compound progresses to commercial development.

In conclusion, 4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole (CAS No. 886504-04-7) represents a promising lead compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. Continued studies are warranted to fully explore its therapeutic potential and ensure its safe and effective use in clinical settings.

Recommend Articles

Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd